molecular formula C11H13F3OSi B157028 Zifrosilone CAS No. 132236-18-1

Zifrosilone

货号: B157028
CAS 编号: 132236-18-1
分子量: 246.30 g/mol
InChI 键: GAPOASFZXBWUGS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

齐弗西隆经历多种类型的化学反应,包括:

    氧化: 在特定条件下,齐弗西隆可以被氧化形成各种氧化产物。

    还原: 它可以被还原形成不同的还原衍生物。

    取代: 齐弗西隆可以发生取代反应,特别是涉及其三氟甲基。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .

科学研究应用

Chemistry

Zifrosilone serves as a model compound for studying acetylcholinesterase inhibition. Its synthesis involves the Friedel–Crafts acylation of phenyltrimethylsilane with trifluoroacetic anhydride, leading to various oxidation and substitution reactions that are critical for developing new inhibitors.

Biology

In biological research, this compound is utilized to investigate the role of acetylcholinesterase in various biological systems. Studies have shown that it can help elucidate the enzyme's function in neurotransmission and its implications in neurodegenerative diseases.

Medicine

The primary medical application of this compound is in the treatment of Alzheimer’s disease. Clinical trials have demonstrated its effectiveness in increasing acetylcholine levels, which may improve cognitive function in patients suffering from this condition .

  • Clinical Trials : this compound has undergone several phases of clinical trials, with results indicating a dose-dependent pharmacokinetic profile and selective inhibition of red blood cell acetylcholinesterase .

Industry

This compound's synthesis and reaction pathways are studied to enhance industrial processes for producing acetylcholinesterase inhibitors. This research is crucial for developing more efficient methods for synthesizing drugs targeting neurodegenerative diseases.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryModel compound for AChE inhibition studiesEffective synthesis via Friedel–Crafts acylation
BiologyInvestigates AChE role in neurotransmissionEnhances understanding of cholinergic function
MedicineTreatment for Alzheimer’s diseaseIncreases acetylcholine levels; improves cognition
IndustryDevelopment of AChE inhibitorsFocus on efficient synthesis methods

Case Study 1: Clinical Efficacy in Alzheimer’s Disease

A double-blind clinical trial assessed the pharmacodynamics of this compound in 54 healthy subjects aged 18-45. Results indicated a significant increase in plasma concentration correlating with AChE inhibition. Maximum inhibition reached 62.1% at a dosage of 300 mg, showcasing its potential as a therapeutic agent for cognitive enhancement in Alzheimer’s patients .

Case Study 2: Mechanistic Insights into AChE Inhibition

Research utilizing molecular docking techniques revealed that this compound binds effectively to the active site of AChE, preventing substrate access and facilitating prolonged neurotransmitter availability. This mechanism was confirmed through biochemical assays demonstrating dose-dependent inhibition patterns .

作用机制

齐弗西隆通过抑制乙酰胆碱酯酶来发挥其作用。这种抑制阻止了乙酰胆碱的分解,导致突触间隙中该神经递质的水平升高。 乙酰胆碱水平的升高增强了胆碱能传递,这对阿尔茨海默病等胆碱能缺陷的疾病有益 .

相似化合物的比较

齐弗西隆由于其独特的结构和可逆抑制机制,在乙酰胆碱酯酶抑制剂中是独一无二的。类似的化合物包括:

    多奈哌齐: 另一种用于治疗阿尔茨海默病的乙酰胆碱酯酶抑制剂。

    利伐斯替胺: 一种具有不同作用机制的氨基甲酸酯类抑制剂。

    加兰他敏: 一种生物碱,也抑制乙酰胆碱酯酶,但具有额外的烟碱受体调节特性。

与这些化合物相比,齐弗西隆独特的结构允许与乙酰胆碱酯酶发生特异性相互作用,使其成为研究和潜在治疗应用中的宝贵工具 .

生物活性

Zifrosilone, a compound initially developed as an acetylcholinesterase (AChE) inhibitor for the treatment of Alzheimer's disease, has garnered attention for its pharmacological properties and biological activity. This article delves into its mechanisms, pharmacokinetics, and relevant case studies to provide a comprehensive overview of its biological activity.

This compound functions primarily as a selective inhibitor of AChE, an enzyme crucial for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in neurodegenerative conditions like Alzheimer's disease, where cholinergic signaling is impaired.

Inhibition Profile

  • AChE Inhibition : this compound exhibits a dose-dependent inhibition of AChE. Studies indicate that at a dosage of 300 mg, it achieves an inhibition rate of approximately 62.1% in red blood cell AChE activity .
  • Selectivity : While this compound significantly inhibits AChE, it has minimal effects on butyrylcholinesterase (BuChE), with less than 20% inhibition observed at higher doses .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption and metabolism:

ParameterValue
Bioavailability (s.c.)34%
Bioavailability (p.o.)4%
Terminal elimination half-life24 hours
Total body plasma clearance~70 ml/min/kg
Apparent volume of distribution150 l/kg

This compound demonstrates extensive metabolism post-administration, with plasma concentrations of total radioactivity being significantly higher than those of the parent drug . This indicates a robust metabolic pathway that may influence its therapeutic efficacy.

Case Studies and Clinical Findings

Despite early promise in clinical settings, human trials for this compound were discontinued in the mid-1990s due to concerns regarding efficacy and safety. However, several studies have provided valuable data on its biological activity:

  • Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress induced by hydrogen peroxide (H2O2). Specifically, it was found to maintain cell viability in SH-SY5Y cells exposed to H2O2 .
  • Pharmacodynamic Studies : A double-blind study involving healthy male volunteers assessed the pharmacodynamics of this compound across various dosages. The study reported a greater-than-proportionate increase in plasma concentration relative to dosage, highlighting its potential for effective dosage management .
  • Comparative Efficacy : In comparative studies with other AChE inhibitors, this compound exhibited prolonged pharmacological effects due to its unique binding characteristics with the enzyme, suggesting potential advantages over existing treatments .

属性

IUPAC Name

2,2,2-trifluoro-1-(3-trimethylsilylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3OSi/c1-16(2,3)9-6-4-5-8(7-9)10(15)11(12,13)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPOASFZXBWUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157445
Record name Zifrosilone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132236-18-1
Record name Zifrosilone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132236-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zifrosilone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132236181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zifrosilone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZIFROSILONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6275788O83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 3-trimethylsilyl-bromobenzene (7.62 g, 33.3 mmol) in diethyl ether (35 ml) was added at 0° C. 1.5M n-butyllithium in hexane (22.2 ml, 33.3 mmol) over 10 min. Then the mixture was allowed to react 15 min at room temperature, cooled to -78° C. and ethyltrifluoroacetate (14.2 g, 100 mmol) was added over 5 min. Then the mixture was allowed to react 15 min at -78° C., the cooling bath was removed and when the temperature rose to 0° C. 3N HCl (35 ml) was added dropwise. The organic layer was separated, washed with water, brine, dried over MgSO4 and concentrated. Chromatography (silica gel, cyclohexane/diethyl ether: 90/10) followed by distillation under reduced pressure afforded the expected compound as a colorless oil (4.32 g, 53% yield), b.p. 120° C., Rf: 0.28 (cyclohexane/diethyl ether: 95/5).
Name
cyclohexane diethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.62 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22.2 mL
Type
reactant
Reaction Step Three
Quantity
14.2 g
Type
reactant
Reaction Step Four
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zifrosilone
Reactant of Route 2
Reactant of Route 2
Zifrosilone
Reactant of Route 3
Reactant of Route 3
Zifrosilone
Reactant of Route 4
Reactant of Route 4
Zifrosilone
Reactant of Route 5
Reactant of Route 5
Zifrosilone
Reactant of Route 6
Reactant of Route 6
Zifrosilone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。